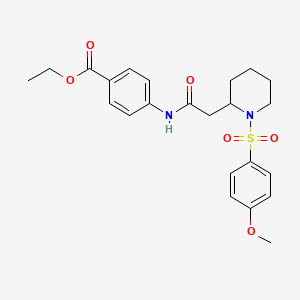

Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6S/c1-3-31-23(27)17-7-9-18(10-8-17)24-22(26)16-19-6-4-5-15-25(19)32(28,29)21-13-11-20(30-2)12-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWPHBDPRKKCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry.

Mode of Action

It’s suggested that piperidine derivatives undergo a series of successive protonations. The product configuration is determined by the stereoselective enamine protonation.

Biochemical Pathways

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder.

Pharmacokinetics

Six compounds that exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists were identified.

Biological Activity

Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, highlighting its potential applications in pharmacology, particularly in anticancer, anti-inflammatory, and antimicrobial contexts.

Chemical Structure and Properties

The molecular formula of Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate is , with a molecular weight of 445.5 g/mol. The compound features a sulfonamide group, a piperidine ring, and an ethyl benzoate moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O5S |

| Molecular Weight | 445.5 g/mol |

| Structural Features | Sulfonamide group, piperidine |

Anticancer Properties

Research has indicated that Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate exhibits significant anticancer activity. A study demonstrated that compounds with similar structural features inhibited tumor growth in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action may involve modulation of cell signaling pathways associated with proliferation and apoptosis .

Case Study:

In vitro studies showed that this compound resulted in dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead candidate for developing new cancer therapies.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed its ability to reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Case Study:

In a murine model of acute inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers, further supporting its use as an anti-inflammatory agent.

Antimicrobial Activity

Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate has shown promising antimicrobial properties against various bacterial strains. Preliminary tests indicated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Case Study:

Testing against Staphylococcus aureus and Escherichia coli revealed notable antibacterial activity, positioning the compound as a potential treatment option for bacterial infections.

The biological activity of Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate is likely due to its interaction with specific molecular targets such as enzymes and receptors involved in disease processes. Its sulfonamide group enhances stability and solubility, facilitating better interactions with biological targets compared to structurally similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Ethyl 4-(2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamido)benzoate (1aa)

- Key Differences: Replaces the sulfonylated piperidine with a 3-cyano-4,6-bis(4-methoxyphenyl)pyridine-thioether group.

- Synthesis : Purified via silica gel chromatography (petroleum ether/EtOAc), yielding 59% purity.

Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A21)

- Key Differences : Features a benzimidazole-thioether group instead of the sulfonylated piperidine.

Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate

Pharmacokinetic and Physicochemical Properties

- Key Observations: The target compound’s sulfonamide group likely increases polarity and hydrogen-bonding capacity compared to thioether analogs like A21.

Q & A

What synthetic strategies are validated for multi-step synthesis of this compound, and how are intermediates characterized?

Answer:

The compound is synthesized via multi-step reactions, typically involving sulfonylation of piperidine derivatives, followed by acetamido coupling and esterification. Key steps include:

- Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine) to form the sulfonyl-piperidine intermediate .

- Acetamido coupling : Using chloroacetyl chloride or thioacetamide derivatives to introduce the acetamido moiety, monitored by TLC (Rf values reported in petroleum ether/EtOAC systems) .

- Esterification : Ethyl benzoate formation via refluxing with ethanol and catalytic acid.

Characterization : Intermediates are validated by melting point analysis, FT-IR (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹), ¹H-NMR (e.g., piperidine protons at δ 1.5–2.5 ppm), and elemental microanalysis (C, H, N within ±0.4% of theoretical) .

How can researchers resolve contradictions in reported synthetic yields and purity?

Answer:

Discrepancies in yields (e.g., 59% in silica-gel purification vs. unoptimized procedures) arise from:

- Purification methods : Column chromatography (petroleum ether/EtOAc gradients) improves purity but reduces yields compared to direct crystallization .

- Reaction monitoring : Incomplete coupling steps detected via TLC (e.g., using UV-active spots) may lead to underestimated yields if unreacted starting materials persist .

Recommendations : - Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to prevent side reactions).

- Validate purity via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .

What advanced analytical techniques are critical for confirming structural integrity of the final compound?

Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₇N₂O₆S) with <2 ppm error .

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in the piperidinyl and benzoate regions. For example, HSQC correlates methoxy protons (δ 3.8 ppm) to carbon at δ 55 ppm .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring and sulfonyl group orientation, though crystallization may require slow evaporation from DCM/hexane .

How can researchers design stability studies to assess degradation pathways under physiological conditions?

Answer:

- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic) at 40°C for 24 hours.

- Analytical tools :

- HPLC-MS : Identify hydrolysis products (e.g., free benzoic acid from ester cleavage) or sulfonate degradation .

- Kinetic analysis : Calculate half-life (t₁/₂) in PBS buffer (pH 7.4) at 37°C to predict in vivo stability .

Key parameters : Monitor ester bond stability (most labile site) via loss of ethyl group signals in ¹H-NMR .

What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with potential targets (e.g., CD73 enzyme, implicated in cancer immunotherapy). The sulfonyl-piperidine moiety may bind to zinc-containing active sites .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., charge distribution on the acetamido group influences hydrogen bonding) .

- MD simulations : Assess conformational flexibility of the piperidine ring in aqueous environments (AMBER force field) to guide analog design .

How should researchers troubleshoot inconsistent biological activity data across assays?

Answer:

- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. The compound’s solubility in DMSO (test up to 0.1% v/v) must be verified to avoid false negatives .

- Metabolite interference : Use LC-MS to detect in situ hydrolysis products (e.g., ethyl benzoate) that may independently modulate activity .

- Positive controls : Compare with known CD73 inhibitors (e.g., AB680) to calibrate IC₅₀ values .

What are the best practices for scaling up synthesis without compromising purity?

Answer:

- Process optimization :

- Quality control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.